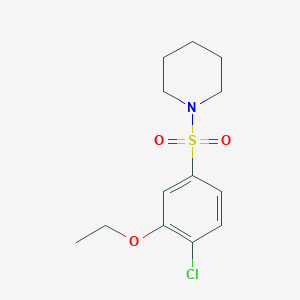
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Mécanisme D'action
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and blocks the flow of ions through it, thereby reducing its activity. This leads to a decrease in the perception of pain and inflammation, which makes it a potential therapeutic target for the treatment of these conditions.
Biochemical and Physiological Effects
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in pain and inflammation without affecting other ion channels. However, one limitation of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is its relatively low potency compared to other TRPV1 antagonists. This can make it difficult to achieve complete inhibition of the channel in some experiments.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide could be used as a starting point for the design of more potent and selective TRPV1 antagonists. Another future direction is in the study of other ion channels and receptors that may be targeted by 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases and conditions.
Conclusion
In conclusion, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is a valuable research tool that has been widely used in the study of ion channels and their role in pain and inflammation. Its unique properties and mechanism of action make it a valuable tool for scientific research. While there are some limitations to its use, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has the potential to lead to the development of new drugs and the discovery of new therapeutic targets.
Méthodes De Synthèse
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been widely used as a research tool in various fields of science. It has been found to be particularly useful in the study of ion channels, which are important targets for drug discovery. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to selectively block the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes it a valuable tool for studying the role of TRPV1 in these processes.
Propriétés
Nom du produit |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H21Cl2NO2S |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-9-11(2)13(16)10-14(15)17/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
PSAOODWEVDPDGD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)



![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
